molecular formula C20H18O4 B4880246 3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B4880246
M. Wt: 322.4 g/mol
InChI Key: CRIOBUAOOAEQQV-UHFFFAOYSA-N
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Description

3,4,8-Trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with three methyl groups at positions 3, 4, and 8, and a 2-oxo-2-phenylethoxy group at position 7. The compound’s structure combines aromaticity (via the phenyl group) and polarity (via the ketone and ether oxygen), which may enhance its pharmacokinetic properties, such as metabolic stability and target binding . Coumarin derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name

3,4,8-trimethyl-7-phenacyloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12-13(2)20(22)24-19-14(3)18(10-9-16(12)19)23-11-17(21)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIOBUAOOAEQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,8-trimethylchromen-2-one and 2-oxo-2-phenylethanol.

    Esterification Reaction: The key step involves the esterification of 3,4,8-trimethylchromen-2-one with 2-oxo-2-phenylethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is typically carried out under reflux conditions, with the reaction mixture heated to a temperature of around 80-100°C for several hours.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Biological Research: Researchers investigate its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmaceuticals or fine chemicals.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or oxidative stress pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one lies in its substitution pattern. Key comparisons with analogous coumarin derivatives are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Structural Features Reference
Target Compound 3,4,8-trimethyl; 7-(2-oxo-2-phenylethoxy) C20H18O4 Aromatic phenyl group, ketone, trimethyl
4-Methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (Compound 3) 4-methyl; 7-(2-oxo-2-phenylethoxy) C18H14O4 Single methyl, lacks 3,8-methyl groups
ACS55 (E)-7-((3,7-Dimethylocta-2,6-dien-1-yl)oxy)-3,4,8-trimethyl-2H-chromen-2-one 3,4,8-trimethyl; geranyloxy C21H24O3 Lipophilic geranyl chain
3,4,8-Trimethyl-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one (ACS56) 3,4,8-trimethyl; prenyloxy C17H20O3 Prenyl group, high lipophilicity
7-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one (Compound 4) 7-thiadiazolylmethoxy C12H9N3O3S Heterocyclic thiadiazole moiety

Key Observations :

Yield Comparison :

  • Prenylated coumarins (ACS55/ACS56): 83–91% .
  • Thiadiazole derivatives (Compound 4): Moderate yields (70–80%) due to heterocyclic complexity .
Anticancer Potential

Coumarins with electron-withdrawing groups (e.g., ketones) exhibit selective cytotoxicity. The target compound’s phenyl group may enhance DNA intercalation or kinase inhibition, similar to 3-carbamoyl-2-imino-2H-chromenes . By contrast, prenylated coumarins like ACS55 show antifungal activity but lower specificity for cancer cells .

Enzyme Inhibition
  • MAO-B Inhibition : Substituents at C4 (e.g., methyl) improve MAO-B selectivity . The target compound’s C3 and C8 methyl groups may further modulate binding to the enzyme’s hydrophobic pocket.
  • Acetylcholinesterase (AChE) Inhibition : Trimethylated coumarins (e.g., 3,4-dimethyl-7-substituted derivatives) show moderate AChE inhibition, but the target compound’s phenyl-ketone group could enhance interactions with the catalytic site .
Antimicrobial Activity

Prenylated coumarins (ACS55/ACS56) exhibit antifungal activity against Saccharomyces cerevisiae mutants, while thiadiazole derivatives (Compound 4) show antibacterial effects . The target compound’s phenyl group may broaden its antimicrobial spectrum via membrane disruption.

Pharmacokinetic Properties
  • Metabolic Stability : The ketone and ether groups may reduce oxidative metabolism, as seen in chlorinated coumarin hybrids .

Biological Activity

Overview

3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are noted for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including its chromen-2-one core and specific substituents, make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C20H18O4
Molecular Weight 334.36 g/mol
CAS Number 374705-60-9

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and oxidative stress.
  • Receptor Binding : It can bind to specific receptors on cell surfaces, modulating cellular responses.
  • Signal Transduction : The compound affects intracellular signaling pathways, influencing gene expression and cellular functions.

Antioxidant Activity

Research indicates that chromen derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative damage. In vitro studies have demonstrated that this compound shows promising antioxidant activity compared to other related compounds.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various assays measuring the inhibition of pro-inflammatory cytokines. Studies show that it can reduce the levels of TNF-alpha and IL-6 in cell cultures treated with inflammatory stimuli.

Anticancer Activity

Preliminary studies have suggested that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : Evaluate the antioxidant potential of 3,4,8-trimethyl derivatives.
    • Method : DPPH radical scavenging assay.
    • Findings : The compound demonstrated an IC50 value of 15 μM, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Inhibition of Cholinesterases :
    • Objective : Assess the inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
    • Method : Enzymatic assays.
    • Findings : The compound exhibited moderate inhibition with IC50 values of 21 μM for AChE and 28 μM for BChE, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
  • Cytotoxicity Assay :
    • Objective : Determine the cytotoxic effects on cancer cell lines.
    • Method : MTT assay.
    • Findings : Significant cytotoxicity was observed in MCF-7 cells with an IC50 value of 30 μM.

Comparison with Related Compounds

Compound NameAntioxidant Activity (IC50)Anti-inflammatory ActivityAnticancer Activity (IC50)
3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)15 μMModerate30 μM
Coumarin25 μMWeakNot applicable
WarfarinNot applicableModerateNot applicable

Q & A

What are the established synthetic routes for 3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, and how can reaction conditions be optimized for reproducibility?

Basic Synthesis Methodology
The synthesis typically begins with constructing the chromen-2-one core via condensation of salicylaldehyde derivatives with acetic anhydride. Subsequent steps involve alkylation or etherification to introduce the 2-oxo-2-phenylethoxy group. Key intermediates are purified using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized via NMR and HRMS .
Advanced Optimization
To enhance yield, employ microwave-assisted synthesis for faster kinetics or use green solvents (e.g., ethanol/water mixtures) to reduce environmental impact. Reaction monitoring via HPLC ensures intermediate stability. Catalytic methods, such as phase-transfer catalysts, improve regioselectivity during etherification .

How can structural contradictions in crystallographic data for this compound be resolved?

Methodological Approach
Use single-crystal X-ray diffraction (SXRD) with SHELXL refinement to resolve ambiguities in bond lengths or angles . For disordered regions, apply restraints or constraints during refinement. Validate against spectroscopic data (e.g., 13C^{13}\text{C} NMR) to confirm substituent positions. Cross-reference with PubChem structural descriptors (InChIKey: OSAYVGADUFMSOQ-UHFFFAOYSA-N) for consistency .

What experimental strategies are recommended to investigate its biological activity and molecular targets?

Basic Screening
Conduct in vitro assays for anti-inflammatory (COX-2 inhibition), anticancer (MTT assay on cell lines), and antioxidant (DPPH radical scavenging) activities. Use IC50_{50} values to quantify potency .
Advanced Mechanistic Studies
Employ molecular docking (AutoDock Vina) to predict interactions with targets like kinases or nuclear receptors. Validate via surface plasmon resonance (SPR) for binding affinity measurements. Pathway analysis (Western blotting) can identify modulated proteins (e.g., NF-κB, p53) .

How do substitution reactions at the 7-position affect the compound’s reactivity and bioactivity?

Methodology for Reaction Analysis
Replace the 2-oxo-2-phenylethoxy group with halogens (Br2_2/FeCl3_3) or amines (SNAr reactions). Monitor reaction progress via TLC and characterize products using 19F^{19}\text{F} NMR for fluorinated analogs. Compare bioactivity shifts: e.g., electron-withdrawing groups may enhance anticancer potency but reduce solubility .

What computational tools are effective for modeling its physicochemical properties and stability?

Basic Modeling
Use Gaussian 16 for DFT calculations to predict logP, polar surface area, and H-bonding capacity. Validate with experimental solubility (shake-flask method) and stability (HPLC under accelerated degradation conditions) .
Advanced Dynamics
Perform molecular dynamics (GROMACS) to simulate interactions in biological membranes. Predict metabolic stability via CYP450 docking (SwissADME) .

How can researchers address discrepancies in reported biological data across studies?

Data Reconciliation Strategy
Standardize assay conditions (e.g., cell line origin, serum concentration). Use positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., apoptosis via flow cytometry). Meta-analysis of SAR studies identifies critical substituents for activity .

What are the best practices for designing derivatives with enhanced pharmacokinetic profiles?

Methodological Guidance
Modify the 2-oxo-2-phenylethoxy group to improve bioavailability:

  • Introduce hydrophilic groups (e.g., -SO3_3H) via sulfonation.
  • Reduce logP via ester-to-carboxylic acid hydrolysis.
    Assess permeability using Caco-2 cell models and metabolic stability in liver microsomes .

How does the compound’s fluorescence profile compare to structurally related chromen-2-ones?

Comparative Analysis
Measure fluorescence quantum yield (Hitachi F-7000 spectrofluorometer) in ethanol. Compare with analogs like 7-fluoro-chromen-2-one (). Substituent effects: electron-donating groups (e.g., -OCH3_3) enhance emission, while bulky groups (e.g., phenyl) may cause quenching .

What strategies mitigate degradation during long-term storage?

Stability Protocol
Store under inert atmosphere (N2_2) at -20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Add antioxidants (e.g., BHT) to solid formulations .

How can crystallographic data be leveraged to predict polymorphic forms?

Polymorphism Prediction
Use Mercury CSD software to analyze packing motifs and hydrogen-bonding networks. Screen for polymorphs via solvent-mediated crystallization (e.g., ethanol vs. acetonitrile). Validate with PXRD and DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3,4,8-trimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

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